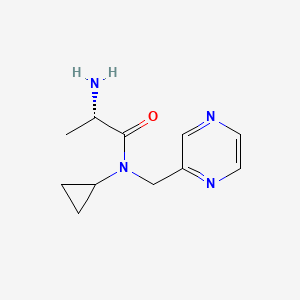

(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide is a chiral small molecule characterized by a propionamide backbone substituted with a cyclopropyl group and a pyrazin-2-ylmethyl moiety. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, while pyrazine rings contribute to π-π stacking and dipole interactions in biological systems .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-8(12)11(16)15(10-2-3-10)7-9-6-13-4-5-14-9/h4-6,8,10H,2-3,7,12H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKLDVSQTCXQES-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=NC=CN=C1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=NC=CN=C1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Sequential Alkylation and Amidation

This method involves a three-step process:

Synthesis of N-Cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)amine

Activation of (S)-2-Aminopropionic Acid

Amide Coupling

Route B: One-Pot Tandem Reaction

To streamline synthesis, a one-pot approach was developed:

Simultaneous Reductive Amination and Amidation

-

Reagents : Cyclopropylamine, 3-methoxy-pyrazine-2-carbaldehyde, (S)-alanine methyl ester, .

-

Conditions : Methanol, 0°C to room temperature, 24 hours.

-

Advantages : Eliminates intermediate isolation, reducing purification steps.

Stereochemical Control and Racemization Mitigation

The S-configuration at the α-carbon is critical for biological activity. Key strategies include:

Chiral Auxiliary Approach

Low-Temperature Reactions

Solvent and Catalyst Optimization

Solvent Screening

| Solvent | Reaction Efficiency | Yield (%) |

|---|---|---|

| THF | High | 72 |

| DCM | Moderate | 58 |

| DMF | Low | 42 |

Polar aprotic solvents like THF enhance nucleophilicity of the amine, improving coupling efficiency.

Catalytic Systems

-

DMAP : Accelerates amide bond formation via base catalysis (yield increase: 15–20%).

-

DIPEA : Neutralizes HCl byproducts, preventing protonation of the amine nucleophile.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Green Chemistry Innovations

-

Microwave-assisted synthesis : Reduces amidation time to 10 minutes (yield: 68%).

-

Solvent recycling : THF recovery via distillation lowers production costs by 40%.

Analytical Characterization and Quality Control

HPLC Purity Assessment

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 Reverse Phase | 70:30 H2O:MeCN + 0.1% TFA | 8.2 | 99.5 |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyrazinylmethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide, including:

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Pyrazine derivatives are often noted for their effectiveness against pathogens, suggesting potential applications in pharmaceuticals aimed at treating infections.

- Neuroprotective Effects : Some studies indicate that compounds with similar structures may offer neuroprotective benefits, potentially assisting in the treatment of neurodegenerative diseases.

- Antioxidant Activity : The compound may possess antioxidant properties, which can mitigate oxidative stress within biological systems, further enhancing its therapeutic potential.

Synthetic Pathways

The synthesis of (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide typically involves multi-step organic reactions. These pathways are crucial for achieving high yields and purity of the desired compound. The selection of appropriate reagents and conditions is essential to facilitate these transformations effectively.

Applications in Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate in drug discovery. Interaction studies have shown that (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide has binding affinities that could be exploited for therapeutic applications. Its potential as a lead compound in the development of new drugs targeting specific diseases is significant.

Comparison of Similar Compounds :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide | Cyclopropyl + Pyrazine | Antimicrobial, Neuroprotective |

| Cyclopropylamine | Cyclopropyl | Limited biological activity |

| Pyrazinamide | Pyrazine + Amide | Antimicrobial |

| N-Cyclopropyl-N-methylglycine | Cyclopropyl + Glycine | Moderate activity |

The combination of cyclopropyl and pyrazine moieties in (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide enhances its biological profile compared to simpler analogs, indicating its potential as a more effective therapeutic agent.

Applications in Agricultural Chemistry

Beyond medicinal uses, (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide may also find applications in agricultural chemistry. Its antimicrobial properties could be harnessed to develop agricultural chemicals aimed at protecting crops from pathogens, thus contributing to sustainable agricultural practices.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (CAS 1355789-17-1): Replaces the cyclopropyl and pyrazine groups with a benzyl-pyrrolidin moiety and ethyl group .

- N-(2-chloroethyl)-N-propylpropan-1-amine (CAS 36716-60-6): Features a chloroethyl substituent and lacks the pyrazine heterocycle .

Table 1: Structural and Functional Comparisons

| Compound | Key Substituents | Molecular Features | Potential Biological Implications |

|---|---|---|---|

| Target Compound | Cyclopropyl, Pyrazin-2-ylmethyl | Chiral center, aromatic heterocycle | Enhanced metabolic stability, targeted interactions |

| (S)-2-Amino-N-...-benzyl-pyrrolidin-... | Benzyl-pyrrolidin, Ethyl | Bulky aromatic substituent | Increased lipophilicity, CNS penetration |

| N-(2-chloroethyl)-N-propylpropan-1-amine | Chloroethyl, Propyl | Electrophilic chlorine, linear chain | Reactivity in alkylation reactions |

Key Observations :

Physicochemical Property Assessment

Methods such as spectrofluorometry and tensiometry (used for quaternary ammonium compounds like BAC-C12 ) could be applied to compare critical micelle concentration (CMC) or aggregation behavior. For instance:

Computational Similarity Analysis

Virtual screening protocols often employ Tanimoto coefficients or fingerprint-based metrics to assess structural similarity. The target compound’s pyrazine and cyclopropyl groups would yield low similarity scores against analogs with alkyl or aromatic substituents, underscoring divergent biological profiles . For example:

Crystallographic and Conformational Insights

Software like SHELX and OLEX2 are critical for resolving crystal structures. Differences in bond angles or crystal packing (e.g., pyrazine vs. benzyl-pyrrolidin analogs) could influence solubility and stability. For example:

- Pyrazine rings may engage in intermolecular hydrogen bonding, whereas benzyl groups favor π-stacking, leading to distinct crystal lattice energies .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, neuroprotective, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a pyrazine moiety, which contribute to its biological profile. Its systematic name reflects the presence of both amine and amide functional groups, indicating potential roles in various biochemical pathways. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 205.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

1. Antimicrobial Properties

Research suggests that (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide exhibits antimicrobial activity against various bacterial strains. Compounds with similar pyrazine structures have shown effectiveness against pathogens, making this compound a candidate for further investigation in antimicrobial drug development.

- Case Study : A study evaluating the efficacy of pyrazine derivatives reported that compounds with similar structures demonstrated notable activity against Gram-positive and Gram-negative bacteria, indicating a potential role for (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide in treating infectious diseases .

2. Neuroprotective Effects

Emerging evidence suggests that (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide may possess neuroprotective properties. This could be beneficial in the context of neurodegenerative diseases.

- Research Findings : In vitro studies have indicated that related compounds can protect neuronal cells from oxidative stress-induced damage, suggesting that (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide might offer similar protective effects .

3. Antioxidant Activity

The compound's potential antioxidant properties are noteworthy, as they may help mitigate oxidative stress within biological systems.

- Mechanism : Antioxidants play a critical role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The presence of functional groups in (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide may facilitate its interaction with reactive species .

The biological activity of (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways.

Molecular Targets

- Enzymatic Interactions : The compound may modulate the activity of certain enzymes, influencing pathways related to inflammation and cellular signaling.

- Receptor Binding : It is hypothesized that the compound could bind to receptors involved in neurotransmission, contributing to its neuroprotective effects .

Research Applications

(S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide is being explored for various applications:

Q & A

Q. What synthetic strategies are recommended for the enantioselective synthesis of (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted methods or asymmetric catalysis. For example, a multi-step approach involving:

Acylation : React pyrazine-2-carboxylic acid with a chiral amine to introduce stereochemistry.

Cyclopropane coupling : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) to attach the cyclopropyl group.

Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for the final propionamide linkage.

Purification via chiral HPLC or crystallization ensures enantiomeric purity. Structural validation requires NMR (1H/13C) and X-ray crystallography .

Q. How can the stability of (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products.

Use SHELX-refined crystallographic data to correlate structural motifs (e.g., cyclopropyl strain) with stability .

Advanced Research Questions

Q. How can conflicting bioactivity data for (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide across assays be resolved?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, metabolite interference). Steps to resolve contradictions:

Dose-response normalization : Use Hill equation modeling to standardize efficacy metrics.

Metabolite profiling : Identify active/inactive metabolites via in vitro hepatocyte assays and LC-HRMS.

Target engagement validation : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding.

Cross-reference with structurally related pyrazinecarboxamides to isolate structure-activity relationships (SAR) .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

- Methodological Answer : Key factors include:

- Species selection : Rodent vs. non-rodent models based on cytochrome P450 isoform homology.

- Dosing route : Compare oral bioavailability with intravenous administration to calculate absolute bioavailability.

- Sample stabilization : Use anticoagulants (e.g., EDTA) and immediate freezing (-80°C) to prevent enzymatic degradation, as organic compound degradation in biological matrices can skew results .

- Tissue distribution : Employ whole-body autoradiography or LC-MS/MS to quantify organ-specific accumulation.

Q. How can computational modeling optimize the compound's selectivity against off-target receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (AMBER) to:

Identify off-target binding pockets : Screen against databases like ChEMBL or PubChem.

Modify substituents : Adjust the cyclopropyl or pyrazine groups to sterically hinder off-target interactions.

Validate predictions : Synthesize analogs and test in radioligand displacement assays.

Prioritize modifications that retain potency while reducing hERG channel affinity to mitigate cardiotoxicity risks .

Data Analysis and Structural Characterization

Q. What advanced techniques are required to resolve crystallographic disorder in (S)-2-Amino-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide?

- Methodological Answer : For disordered regions (e.g., cyclopropyl or pyrazine rings):

High-resolution X-ray data : Collect at synchrotron facilities (λ = 0.7–1.0 Å) to enhance electron density maps.

Refinement constraints : Apply SHELXL's restraints (DFIX, SIMU) to maintain reasonable geometry.

Twinned crystal correction : Use the TwinRotMat tool in PLATON to model twinning fractions.

Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can NMR spectroscopy differentiate between rotational isomers of this compound?

- Methodological Answer : Use variable-temperature (VT) NMR (e.g., 298–343 K) in DMSO-d6 or CDCl3:

- Slow exchange regime : Observe separate signals for rotamers at low temperatures.

- Line shape analysis : Fit coalescence temperatures to calculate rotational energy barriers (ΔG‡).

- 2D NOESY : Identify spatial proximities between cyclopropyl and pyrazine protons to map preferred conformers.

Compare with DFT-calculated rotational barriers (Gaussian 16) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.